molecular formula C18H25N3O2 B7137396 N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-1-methyl-1,3-dihydroisoindole-2-carboxamide

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-1-methyl-1,3-dihydroisoindole-2-carboxamide

Cat. No.: B7137396
M. Wt: 315.4 g/mol
InChI Key: HUEBGRNZBACJJJ-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-1-methyl-1,3-dihydroisoindole-2-carboxamide: is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a tert-butyl group, and an isoindole carboxamide moiety

Properties

IUPAC Name

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-1-methyl-1,3-dihydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-12-15-8-6-5-7-13(15)10-20(12)17(23)19-14-9-16(22)21(11-14)18(2,3)4/h5-8,12,14H,9-11H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEBGRNZBACJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CN1C(=O)NC3CC(=O)N(C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-1-methyl-1,3-dihydroisoindole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidinone ring, the introduction of the tert-butyl group, and the coupling with the isoindole carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-1-methyl-1,3-dihydroisoindole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-1-methyl-1,3-dihydroisoindole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and protein-ligand interactions.

Medicine: In medicine, the compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutics.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-1-methyl-1,3-dihydroisoindole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

  • N-(1-tert-butyl-5-oxopyrrolidin-3-yl)methylbenzamide
  • 1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid
  • methyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate

Comparison: Compared to these similar compounds, N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-1-methyl-1,3-dihydroisoindole-2-carboxamide stands out due to its unique isoindole carboxamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the tert-butyl group also enhances its stability and reactivity, further distinguishing it from related compounds.

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